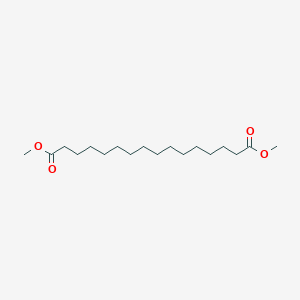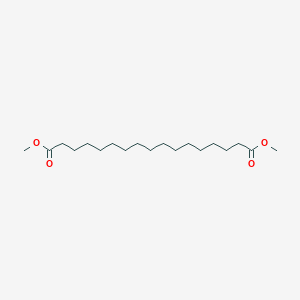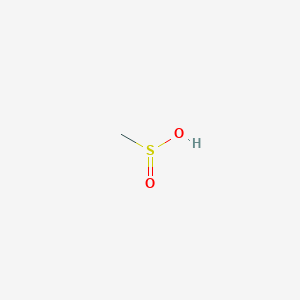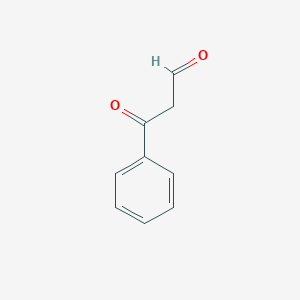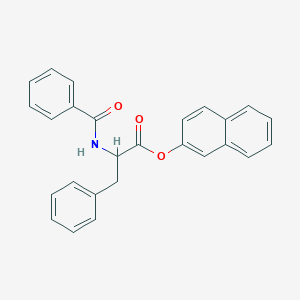
Naphthalen-2-yl 2-benzamido-3-phenylpropanoate
説明
Naphthalene derivatives are a significant class of compounds due to their diverse applications in organic chemistry, materials science, and pharmaceuticals. The compound "Naphthalen-2-yl 2-benzamido-3-phenylpropanoate" is not directly mentioned in the provided papers, but several studies involve naphthalene derivatives and their chemical properties, which can be related to the analysis of the compound .
Synthesis Analysis
The synthesis of naphthalene derivatives can be complex and diverse. For instance, the preparation of naphthalene-1,8-diylbis(diphenylmethylium) involves an electron-transfer reduction behavior, which is a unique characteristic due to the close proximity of the two triarylmethyl cations . Another study presents a cascade reaction of benzoyl sulfoxonium ylides with α-diazocarbonyl compounds, leading to the formation of highly functionalized naphthalenones . These methods highlight the synthetic versatility of naphthalene derivatives and the potential pathways that could be explored for the synthesis of "Naphthalen-2-yl 2-benzamido-3-phenylpropanoate".
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be quite intricate. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined using X-ray diffraction, revealing a triclinic space group and a chair conformation for the cyclohexane ring . This level of structural detail is crucial for understanding the chemical behavior and potential reactivity of "Naphthalen-2-yl 2-benzamido-3-phenylpropanoate".
Chemical Reactions Analysis
Naphthalene derivatives can undergo various chemical reactions. The oxidative coupling of N,N-dialkylanilines to afford benzidines using a naphthalene derivative as an oxidant is an example of the reactivity of such compounds . Additionally, the reaction mechanisms of phenylium ions with benzene have been investigated, which could provide insights into the reactivity of the benzamido and phenylpropanoate groups in the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For instance, the optical properties of various 2,6-disubstituted naphthalenes have been studied, showing that the naphthyl unit can significantly increase the transition temperatures and refractive indices . Similarly, the liquid crystal and ferroelectric properties of 2,6-naphthyl benzoates have been compared to their phenyl benzoate analogues, indicating that naphthalene derivatives exhibit broader and more thermally stable liquid crystalline states . These findings are relevant for understanding the properties of "Naphthalen-2-yl 2-benzamido-3-phenylpropanoate".
科学的研究の応用
-
Organic Chemistry and Material Science
- This compound has been studied in the field of organic chemistry and material science .
- The compound was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido (benzamido)methyl)phosphonate as a dipole and 2- naphthyl propiolate as a dipolarophile .
- The structure of the new compound was fully characterized by 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS .
-
Crystallography
- The crystal structure of this compound was determined by single-crystal X-ray diffraction .
- This compound crystallizes in the monoclinic system, space group P21/c .
- The naphthalene system is almost planar and makes dihedral angles of 67.1 (2)° and 63.9 (2)° with the triazole ring and the phenyl cycle, respectively .
- The phosphorus atom is surrounded by three oxygen atoms and one carbon atom building a distorted tetrahedron .
- In the crystal, the molecules are connected through C-H…O and N-H…O hydrogen bonds to build dimers that are linked together by C-H…O hydrogen bonds, in addition to C-H…π interactions .
-
Pharmacology
- A compound similar to the one you mentioned, “Naphthalen-2-yl 3,5-Dinitrobenzoate (SF1)”, has been studied in the field of pharmacology .
- SF1 was identified as a potential drug candidate for Alzheimer’s disease .
- Acute, subacute toxicity, and teratogenicity studies were performed as per Organization of Economic Cooperation and Development (OECD) 425, 407, and 414 test guidelines, respectively .
- The study found that SF1 tends to induce minor liver dysfunction along with immunomodulation, and it can be safely used in pregnancy owing to its no detectable teratogenicity .
-
Organic Light-Emitting Diodes (OLEDs)
- A series of novel 9,10-di (naphthalen-2-yl)anthracene (ADN) derivatives were designed and synthesized as blue fluorescent emissive materials .
- These compounds were synthesized by inducing diverse aromatic groups to the C-2 position of ADN .
- UV-Vis absorption, fluorescence emission spectroscopy, and cyclic voltammetry (CV) were carried out to generally investigate the properties of these compounds .
- These compounds have potential applications in the field of OLEDs .
-
Biheterocyclic Phosphonic α-Amino Esters
- A compound similar to the one you mentioned, “Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate”, has been studied .
- This compound was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido (benzamido)methyl)phosphonate as a dipole and 2- naphthyl propiolate as a dipolarophile .
- The structure of the new compound was fully characterized by 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS .
-
Blue Fluorescent Emissive Materials
- A series of novel 9,10-di (naphthalen-2-yl)anthracene (ADN) derivatives were designed and synthesized as blue fluorescent emissive materials .
- These compounds were synthesized by inducing diverse aromatic groups to the C-2 position of ADN .
- UV-Vis absorption, fluorescence emission spectroscopy, and cyclic voltammetry (CV) were carried out to generally investigate the properties of these compounds .
特性
IUPAC Name |
naphthalen-2-yl 2-benzamido-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO3/c28-25(21-12-5-2-6-13-21)27-24(17-19-9-3-1-4-10-19)26(29)30-23-16-15-20-11-7-8-14-22(20)18-23/h1-16,18,24H,17H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPKNSHRAVHLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30943895 | |
| Record name | N-{1-[(Naphthalen-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl}benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-2-yl 2-benzamido-3-phenylpropanoate | |
CAS RN |
2134-24-9 | |
| Record name | N-Benzoyl-DL-phenylalanine β-naphthyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthyl N-benzoyl-3-phenyl-DL-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{1-[(Naphthalen-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl}benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthyl N-benzoyl-3-phenyl-DL-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



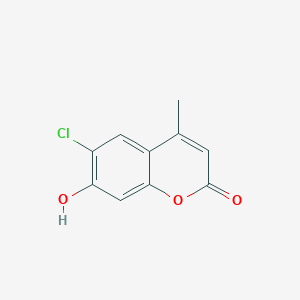
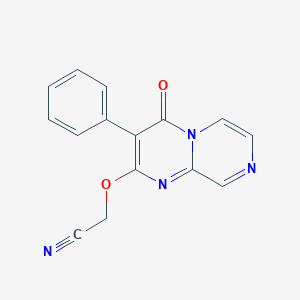
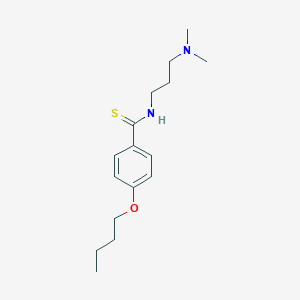
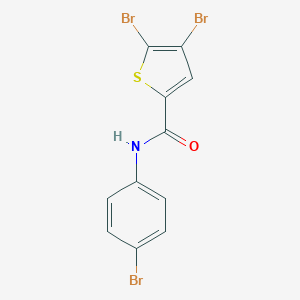
![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)
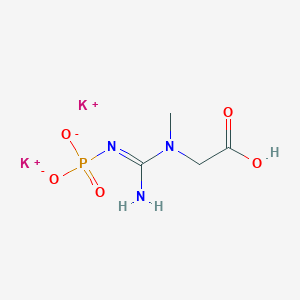

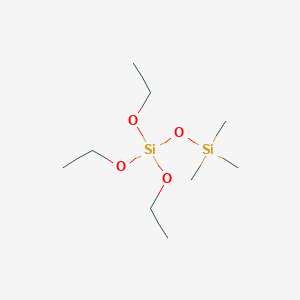
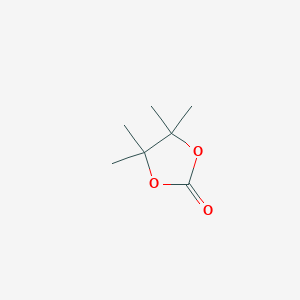
![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)
